4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, commonly referred to as SB202190, is a synthetic compound widely employed in scientific research as a tool to investigate the role of p38 mitogen-activated protein kinases (p38 MAPK). It is classified as a pyridinyl imidazole, a family of organic compounds characterized by an imidazole ring fused to a pyridine ring. SB202190 gained prominence for its ability to specifically inhibit p38α and p38β isoforms, crucial signaling molecules involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. [, ]
SB 202190 is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms with inhibitory concentrations (IC50) of approximately 50 nM and 100 nM, respectively. This compound is widely utilized in scientific research to investigate the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. Its ability to inhibit p38 MAPK makes it a valuable tool for studying stress response pathways and their implications in diseases such as cancer .
The synthesis of SB 202190 hydrochloride involves several steps:
SB 202190 has a complex molecular structure characterized by an imidazole core linked to a fluorophenyl group. The specific arrangement of functional groups contributes to its potency and selectivity for p38 MAPK.
SB 202190 primarily undergoes nucleophilic substitution reactions due to the presence of reactive functional groups such as the fluorophenyl moiety.
The reactions can yield various derivatives of the imidazole core structure, which may exhibit modified biological activities compared to SB 202190 itself .
SB 202190 exerts its pharmacological effects by binding to the ATP pocket of p38 MAPK, effectively inhibiting its kinase activity. This inhibition blocks the phosphorylation of downstream targets, including activating transcription factor 2 (ATF-2), which is crucial for mediating stress responses within cells .
Additionally, SB 202190 has been shown to induce autophagic vacuole formation in cancer cells, suggesting a complex interplay between its inhibitory effects on p38 MAPK and autophagy-related pathways .
Relevant analyses indicate that SB 202190 maintains consistent potency across various experimental setups, making it reliable for laboratory use .
SB 202190 finds extensive use in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: